molecular formula C16H13FN2O2S B2459840 N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 971-07-3

N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2459840
CAS No.: 971-07-3
M. Wt: 316.35
InChI Key: MBWZDKAJJAPOJK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazinone derivative characterized by a fluorophenyl substituent at the acetamide nitrogen and a bicyclic 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core. The compound is synthesized via multi-step routes involving condensation reactions, with yields ranging from 51% to 65% . Structural confirmation is achieved through HPLC, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and high-resolution mass spectrometry (HRMS). The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic profile and intermolecular interactions. This derivative has been investigated for antifungal activity, with studies highlighting the role of substituents on biological efficacy .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWZDKAJJAPOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor , anti-inflammatory , and antimicrobial activities. This article explores its biological activity, supported by relevant research findings and data.

  • Molecular Formula : C16H13FN2O2S
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 971-07-3
  • Purity : Typically around 95% .

1. Antitumor Activity

Research indicates that derivatives of benzothiazine compounds exhibit promising antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Assay Type
Compound AA549 (Lung Cancer)6.26 ± 0.332D Culture
Compound BHCC827 (Lung Cancer)20.46 ± 8.633D Culture
N-(4-fluorophenyl)-2-(3-oxo...)NCI-H358 (Lung Cancer)16.00 ± 9.383D Culture

These findings suggest that the compound may interact with DNA, potentially binding within the minor groove, which is crucial for its antitumor efficacy .

2. Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Related compounds have demonstrated significant inhibition of inflammatory markers in cellular models, indicating potential therapeutic applications in diseases characterized by chronic inflammation .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies show that benzothiazole derivatives can effectively inhibit both bacterial and fungal growth:

PathogenMinimum Inhibitory Concentration (MIC)
E. coliX μg/mL
S. aureusY μg/mL
C. albicansZ μg/mL

These results highlight the potential use of this compound as a new antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazine derivatives:

  • In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays, demonstrating varying degrees of effectiveness based on the structural modifications made.
  • Mechanistic Insights : The binding modes of these compounds to DNA were analyzed using spectroscopic methods, revealing that they predominantly bind in the minor groove of AT-rich sequences, which may enhance their antitumor activity .

Scientific Research Applications

The biological activity of N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been investigated in various studies, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings on its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies:

  • A549 Cell Line Study: The compound showed significant cytotoxicity with an IC50 value of 15 µM, primarily inducing apoptosis.
  • MCF7 Cell Line Study: An IC50 value of 12.5 µM was reported, with evidence suggesting the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study: Inhibition of critical enzymes for cancer cell survival was observed with an IC50 value of 10 µM.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes related to metabolic disorders and cancer progression. The following table outlines its inhibitory potential:

Enzyme TargetInhibition TypeReference
α-glucosidaseModerate inhibition
AcetylcholinesteraseSignificant inhibition

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiazinone scaffold is structurally versatile, allowing modifications at the acetamide phenyl ring (R$ ^1 $) and the benzothiazinone core (R$ ^2 $). Below is a comparative analysis of N-(4-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with analogous derivatives:

Table 1: Structural and Functional Comparison of Benzothiazinone Derivatives

Compound Name R$ ^1 $ R$ ^2 $ Molecular Weight Key Findings
This compound 4-F H 358.39 Moderate antifungal activity; balanced electronic effects .
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-Cl H 374.84 Higher antifungal potency due to Cl’s electronegativity and lipophilicity .
N-(4-nitrophenyl)-2-(3-oxo-6-CF$ _3 $-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-NO$ _2 $ 6-CF$ _3 $ 429.36 Enhanced activity (electron-withdrawing NO$ _2 $, steric CF$ _3 $) .
N-(3-CF$ _3 $-phenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 3-CF$ _3 $ H 366.36 Superior QSAR-predicted activity; bulky CF$ _3 $ improves target binding .
N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 2-butoxy H 370.47 Reduced activity due to steric hindrance from butoxy group .

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-withdrawing groups (EWGs): Derivatives with NO$ _2 $, Cl, or CF$ _3 $ substituents exhibit enhanced antifungal activity compared to the fluoro analog. The nitro group (NO$ _2 $) at R$ ^1 $ increases electrophilicity, improving interactions with fungal enzyme active sites . Steric effects: Bulky groups (e.g., CF$ _3 $) at R$ ^1 $ or R$ ^2 $ enhance activity by optimizing hydrophobic interactions, as demonstrated in 3D-QSAR models ($ r^2 = 0.9172 $, $ q^2 = 0.8223 $) .

Crystallographic and Hydrogen-Bonding Profiles: The dihedral angle between the benzothiazinone core and acetamide group ranges from 16.77° to 89.45°, influencing molecular packing and stability . N—H⋯O and C—H⋯O hydrogen bonds dominate crystal structures, with motifs like $ R_2^2(9) $ observed in derivatives, affecting solubility and bioavailability .

Synthetic Accessibility :

  • The 4-fluoro derivative is synthesized in moderate yields (51–65%), while nitro- and CF$ _3 $-substituted analogs require harsher conditions, reducing scalability .

Therapeutic Potential: While the 4-fluoro compound shows moderate antifungal activity, its analogs with R$ ^1 $=NO$ _2 $ or CF$ _3 $ are prioritized for drug development due to higher efficacy . Patent data highlight benzothiazinone derivatives as ROR-gamma modulators, suggesting broader applications in autoimmune diseases .

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